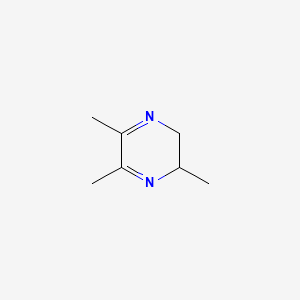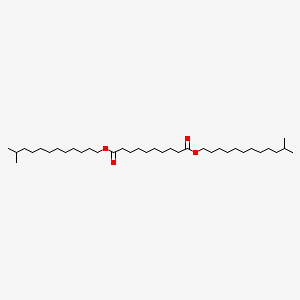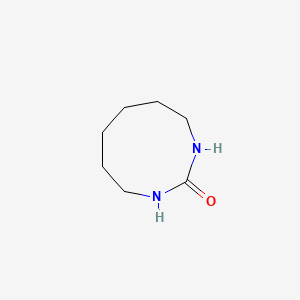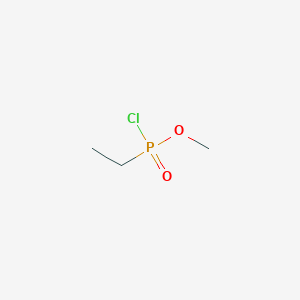
2,3-Dihydro-2,5,6-trimethylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-2,5,6-trimethylpyrazine is a heterocyclic organic compound with the molecular formula C7H12N2. It is a member of the alkylpyrazine family, which are known for their aromatic properties and are often found in various food products. This compound is particularly noted for its nutty, roasted aroma and is used as a flavoring agent in the food industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dihydro-2,5,6-trimethylpyrazine can be synthesized through several methods. One common synthetic route involves the reaction of 2,3-butanedione with 1,2-diaminopropane. The reaction typically occurs in an anhydrous ethanol medium at a controlled temperature of -5°C. The mixture is stirred for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using specific strains of Bacillus amyloliquefaciens. The fermentation conditions are optimized to maximize yield, with parameters such as temperature, pH, and nutrient concentration being carefully controlled .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-2,5,6-trimethylpyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield dihydropyrazine derivatives.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazines and dihydropyrazines, which have applications in different industries .
Aplicaciones Científicas De Investigación
2,3-Dihydro-2,5,6-trimethylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions.
Medicine: Research is ongoing into its potential therapeutic effects, including antimicrobial and antioxidant properties.
Industry: It is widely used as a flavoring agent in the food industry due to its aromatic properties
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-2,5,6-trimethylpyrazine involves its interaction with various molecular targets. It is known to act on specific enzymes, such as L-threonine-3-dehydrogenase, which catalyzes the oxidation of L-threonine. This reaction leads to the formation of intermediates that contribute to its biological activity .
Comparación Con Compuestos Similares
2,3-Dihydro-2,5,6-trimethylpyrazine can be compared with other alkylpyrazines, such as:
2,3-Dimethylpyrazine: Found in roasted sesame seeds, it has a similar nutty aroma but differs in its substitution pattern.
2,5-Dimethylpyrazine: Commonly used as a flavor additive, it is found in foods like asparagus and tea.
2,3,5,6-Tetramethylpyrazine: Known for its presence in fermented cocoa beans, it has a more complex aroma profile.
These compounds share similar aromatic properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound .
Propiedades
Número CAS |
65826-70-2 |
|---|---|
Fórmula molecular |
C7H12N2 |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
2,5,6-trimethyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C7H12N2/c1-5-4-8-6(2)7(3)9-5/h5H,4H2,1-3H3 |
Clave InChI |
YVYGFQPWNRTJNS-UHFFFAOYSA-N |
SMILES canónico |
CC1CN=C(C(=N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















